3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine
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Overview
Description
3-(3,5-Dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is a chemical compound that features a pyrazole ring system, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine typically involves the following steps:
Formation of 3,5-Dimethylpyrazole: This can be achieved through the reaction of hydrazine with acetylacetone in the presence of an acid catalyst.
N-Alkylation: The 3,5-dimethylpyrazole is then alkylated with 1H-pyrazol-5-ylmethylamine using an appropriate alkylating agent such as an alkyl halide in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).
Purification: The final product is purified through recrystallization or chromatographic techniques.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the pyrazole nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, strong bases like potassium tert-butoxide (t-BuOK)
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: The compound may be used in biological studies to investigate its interaction with various biomolecules and its potential as a therapeutic agent.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine exerts its effects depends on its specific application. For example, in catalysis, it may act as a ligand that coordinates to a metal center, altering the electronic properties and reactivity of the metal. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.
Molecular Targets and Pathways Involved:
Catalysis: Coordination to metal centers, altering electronic properties and reactivity.
Biology: Interaction with enzymes or receptors, modulating activity.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative without the N-(1H-pyrazol-5-ylmethyl)propan-1-amine group.
Potassium tri(3,5-dimethyl-1-pyrazolyl)borohydride: A borohydride derivative with three pyrazolyl groups.
Uniqueness: 3-(3,5-Dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is unique due to its combination of pyrazole rings and the N-(1H-pyrazol-5-ylmethyl)propan-1-amine group, which provides distinct chemical and biological properties compared to simpler pyrazole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-10-8-11(2)17(16-10)7-3-5-13-9-12-4-6-14-15-12/h4,6,8,13H,3,5,7,9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSOFZGOHBSUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNCC2=CC=NN2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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